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Compound of Interest

Compound Name: NEP-IN-2

Cat. No.: B15575721 Get Quote

Disclaimer: The compound "NEP-IN-2" is not found in publicly available chemical databases or

scientific literature. This guide provides a comprehensive overview of the well-characterized

and clinically significant neprilysin inhibitor, Sacubitril (AHU-377), and its active metabolite,

Sacubitrilat (LBQ657). It is presumed that "NEP-IN-2" is a closely related neprilysin inhibitor,

and the information presented here on its mechanism of action, experimental characterization,

and relevant signaling pathways will be highly applicable.

This technical guide is intended for researchers, scientists, and drug development

professionals, providing detailed information on the physiochemical properties, experimental

protocols, and biological context of Sacubitril and its active form.

Core Physiochemical Properties
The physiochemical properties of the prodrug Sacubitril and its active metabolite Sacubitrilat

are summarized below. These properties are crucial for understanding the compound's

behavior in biological systems and for the development of analytical methods.
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Property Sacubitril (Prodrug)
Sacubitrilat (Active
Metabolite)

IUPAC Name

4-[[(2S,4R)-5-ethoxy-4-methyl-

5-oxo-1-(4-

phenylphenyl)pentan-2-

yl]amino]-4-oxobutanoic

acid[1]

(2R,4S)-4-(3-

carboxypropanoylamino)-2-

methyl-5-(4-

phenylphenyl)pentanoic acid[2]

Synonyms AHU-377, AHU377[3] LBQ657, LBQ-657[2]

CAS Number 149709-62-6[1][3][4] 149709-44-4[2]

Molecular Formula C₂₄H₂₉NO₅[1][4][5] C₂₂H₂₅NO₅[2]

Molecular Weight 411.49 g/mol [1][3][5] 383.44 g/mol [2]

Appearance Light yellow oil[3] Data not readily available

Solubility
Soluble in DMSO (≥ 100

mg/mL)[5]

Soluble in DMSO (>100

mg/mL)[6]

Melting Point Data not readily available Data not readily available

pKa Data not readily available Data not readily available

Mechanism of Action and Signaling Pathways
Sacubitril is a prodrug that is rapidly converted in vivo by esterases to its active metabolite,

Sacubitrilat. Sacubitrilat is a potent inhibitor of neprilysin, a neutral endopeptidase responsible

for the degradation of several vasoactive peptides.

Inhibition of Neprilysin and Potentiation of Natriuretic
Peptide Signaling
Neprilysin (NEP) is a key enzyme that breaks down natriuretic peptides, including atrial

natriuretic peptide (ANP) and brain natriuretic peptide (BNP). These peptides are released in

response to cardiac stress and exert beneficial cardiovascular effects by activating guanylate

cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). Elevated
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cGMP levels promote vasodilation, natriuresis (sodium excretion), and diuresis (water

excretion), thereby reducing blood pressure and cardiac workload.

By inhibiting neprilysin, Sacubitrilat prevents the degradation of natriuretic peptides, leading to

their increased bioavailability and enhanced activation of the natriuretic peptide signaling

pathway.
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Mechanism of Neprilysin Inhibition by Sacubitrilat.

Interaction with the Renin-Angiotensin-Aldosterone
System (RAAS)
Neprilysin also degrades other vasoactive peptides, including angiotensin I and II. Therefore,

inhibition of neprilysin alone can lead to an increase in angiotensin II levels, which would

counteract the beneficial effects of natriuretic peptide enhancement through vasoconstriction

and aldosterone release. To address this, Sacubitril is co-formulated with an angiotensin II

receptor blocker (ARB), typically valsartan. This dual-action approach ensures that while

natriuretic peptide levels are increased, the potentially detrimental effects of RAAS activation

are simultaneously blocked.
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Dual Action of Sacubitril/Valsartan on RAAS and Neprilysin.

Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis, purification,

and characterization of Sacubitril. These are based on published synthetic routes and standard

analytical techniques.

Synthesis of Sacubitril
The synthesis of Sacubitril is a multi-step process. A representative synthetic scheme is

outlined below, followed by a generalized laboratory procedure.
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Preparation of
(2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoic acid ethyl ester

Coupling with
Succinic Anhydride Column Chromatography HPLC, MS, NMR
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General Workflow for Sacubitril Synthesis.

Step 1: Preparation of the Amine Intermediate

A key intermediate, (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoic acid ethyl ester, can

be synthesized from a suitable chiral starting material, such as D-tyrosine derivatives or

pyroglutamic acid.[7] The synthesis often involves multiple steps, including the introduction of

the biphenyl moiety via a Suzuki coupling reaction and stereoselective reduction to establish

the correct stereochemistry.[7]

Step 2: Coupling with Succinic Anhydride

The amine intermediate is then reacted with succinic anhydride to form the final Sacubitril

molecule.

Reaction: The amine intermediate is dissolved in a suitable aprotic solvent (e.g.,

dichloromethane or tetrahydrofuran).

Succinic anhydride is added to the solution, often in the presence of a non-nucleophilic base

(e.g., triethylamine or pyridine) to neutralize the carboxylic acid formed during the reaction.

The reaction mixture is stirred at room temperature until completion, which can be monitored

by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification
Work-up: Upon completion, the reaction mixture is typically washed with an acidic aqueous

solution (e.g., 1N HCl) to remove the base and any unreacted amine, followed by a brine

wash. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and

the solvent is removed under reduced pressure.
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Chromatography: The crude product is purified by column chromatography on silica gel. A

gradient of ethyl acetate in hexanes is commonly used as the eluent to isolate the pure

Sacubitril.

Characterization
The identity and purity of the synthesized Sacubitril are confirmed using a combination of

spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is used

to determine the purity of the final compound. A C18 column with a mobile phase consisting

of a mixture of acetonitrile and water (often with a small amount of an acid like trifluoroacetic

acid or formic acid) is typically employed.[8]

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to

confirm the molecular weight of Sacubitril. The expected [M+H]⁺ or [M+Na]⁺ ion is observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are

used to confirm the chemical structure of Sacubitril. The chemical shifts, coupling constants,

and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the

¹³C NMR spectrum, should be consistent with the expected structure.

This comprehensive guide provides a detailed overview of the physiochemical properties,

mechanism of action, and experimental protocols related to the neprilysin inhibitor Sacubitril.

While the specific compound "NEP-IN-2" remains unidentified in public domains, the

information presented here serves as a robust foundation for researchers and professionals

working with this class of inhibitors. The detailed methodologies and pathway diagrams offer a

practical framework for the synthesis, characterization, and biological investigation of novel

neprilysin inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Sacubitril
https://pubchem.ncbi.nlm.nih.gov/compound/Sacubitrilat
https://www.bocsci.com/product/sacubitril-cas-149709-62-6-458470.html
https://en.wikipedia.org/wiki/Sacubitril
https://www.biocompare.com/pfu/111790/soids/2426409/Chemicals_and_Reagents/Sacubitril
https://www.chemicalbook.com/synthesis/sacubitril.htm
https://newdrugapprovals.org/2015/08/13/sacubitril/
https://www.researchgate.net/publication/322312656_A_liquid_chromatographic_method_for_separation_of_sacubitril-valsartan_and_their_stereoisomeric_impurities
https://www.benchchem.com/product/b15575721#physiochemical-properties-of-the-nep-in-2-compound
https://www.benchchem.com/product/b15575721#physiochemical-properties-of-the-nep-in-2-compound
https://www.benchchem.com/product/b15575721#physiochemical-properties-of-the-nep-in-2-compound
https://www.benchchem.com/product/b15575721#physiochemical-properties-of-the-nep-in-2-compound
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15575721?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

